molecular formula C7H12N2O2 B12527797 Acetic acid;1-ethylimidazole CAS No. 811471-09-7

Acetic acid;1-ethylimidazole

Cat. No.: B12527797
CAS No.: 811471-09-7
M. Wt: 156.18 g/mol
InChI Key: FSQZUOBIINOWOI-UHFFFAOYSA-N
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Description

Acetic acid;1-ethylimidazole is a compound that combines the properties of acetic acid and 1-ethylimidazole Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 1-Ethylimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;1-ethylimidazole typically involves the reaction of acetic acid with 1-ethylimidazole. This can be achieved through a condensation reaction where acetic acid acts as an electrophile, and 1-ethylimidazole acts as a nucleophile. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the acetic acid component is oxidized to form products such as carbon dioxide and water.

    Reduction: The compound can also participate in reduction reactions, where the acetic acid component is reduced to form products such as ethanol.

    Substitution: Substitution reactions can occur at the imidazole ring, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Carbon dioxide, water.

    Reduction: Ethanol.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Acetic acid;1-ethylimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid;1-ethylimidazole involves its interaction with molecular targets such as enzymes and receptors. The acetic acid component can act as a proton donor, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Methylimidazole: Similar to 1-ethylimidazole but with a methyl group instead of an ethyl group.

    Imidazole: The parent compound without any substituents.

    Acetic acid: The simple carboxylic acid component.

Uniqueness: Acetic acid;1-ethylimidazole is unique due to the combination of the acidic properties of acetic acid and the basic properties of 1-ethylimidazole. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

CAS No.

811471-09-7

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

acetic acid;1-ethylimidazole

InChI

InChI=1S/C5H8N2.C2H4O2/c1-2-7-4-3-6-5-7;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4)

InChI Key

FSQZUOBIINOWOI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1.CC(=O)O

Origin of Product

United States

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